molecular formula C17H11ClF3N3O2 B11990462 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11990462
M. Wt: 381.7 g/mol
InChI Key: XGZLAJOVGJJBPQ-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group and an acetamide moiety attached to a trifluoromethylphenyl group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Acetamide Formation: The acetamide moiety is introduced by reacting the chlorinated quinazolinone with an appropriate acetamide derivative under suitable conditions.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the acetamide intermediate with a trifluoromethylphenyl derivative using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone products.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like DMF or DMSO; elevated temperatures.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone products.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the

Properties

Molecular Formula

C17H11ClF3N3O2

Molecular Weight

381.7 g/mol

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H11ClF3N3O2/c18-11-3-6-14-13(7-11)16(26)24(9-22-14)8-15(25)23-12-4-1-10(2-5-12)17(19,20)21/h1-7,9H,8H2,(H,23,25)

InChI Key

XGZLAJOVGJJBPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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